2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide
Overview
Description
2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a sulfonamide group, and a pyrrole ring attached to the phenyl group. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds containing pyrrole and sulfonamide groups have been reported to target enzymes such as dihydrofolate reductase , tyrosine kinase , and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including cell growth and proliferation.
Mode of Action
Sulfonamide derivatives are known to inhibit carbonic anhydrase, leading to a decrease in intracellular ph and perturbation of the cell cycle . Pyrrole derivatives have been reported to inhibit dihydrofolate reductase and tyrosine kinase, which can lead to the suppression of cell growth and proliferation .
Biochemical Pathways
For instance, inhibition of dihydrofolate reductase can disrupt the folate pathway, which is essential for DNA synthesis and cell division .
Result of Action
Similar compounds have been reported to exhibit anticancer activity, possibly due to their ability to inhibit key enzymes involved in cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the sulfonation of aryl or heteroarylamines. One common method includes the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-(1H-pyrrol-1-yl)aniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like acetone or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation Reactions: Formation of pyrrole-2,5-dione derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and anti-inflammatory activities.
Biological Studies: The compound is used to study enzyme inhibition and protein binding interactions.
Material Science: It is employed in the synthesis of advanced materials such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[4-(1H-indol-1-yl)phenyl]benzenesulfonamide
- 2,4-dichloro-N-[4-(1H-imidazol-1-yl)phenyl]benzenesulfonamide
- 2,4-dichloro-N-[4-(1H-pyridin-1-yl)phenyl]benzenesulfonamide
Uniqueness
2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2,4-dichloro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-12-3-8-16(15(18)11-12)23(21,22)19-13-4-6-14(7-5-13)20-9-1-2-10-20/h1-11,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSRHNESSLCEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190426 | |
Record name | 2,4-Dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383147-43-1 | |
Record name | 2,4-Dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383147-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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